3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
CAS No.: 931931-94-1
Cat. No.: VC7289617
Molecular Formula: C24H27FN2O4S
Molecular Weight: 458.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931931-94-1 |
|---|---|
| Molecular Formula | C24H27FN2O4S |
| Molecular Weight | 458.55 |
| IUPAC Name | 3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one |
| Standard InChI | InChI=1S/C24H27FN2O4S/c1-4-5-27-15-23(32(29,30)18-11-16(2)10-17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-6-8-31-9-7-26/h10-15H,4-9H2,1-3H3 |
| Standard InChI Key | MXYFIEKZPWCWQF-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a quinoline core substituted at multiple positions:
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Position 3: A 3,5-dimethylbenzenesulfonyl group (), contributing steric bulk and electron-withdrawing properties.
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Position 6: A fluorine atom, enhancing lipophilicity and metabolic stability.
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Position 7: A morpholin-4-yl group (), introducing hydrogen-bonding capacity and conformational flexibility.
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Position 1: A propyl chain (), influencing solubility and pharmacokinetic behavior.
The molecular formula and weight of 458.55 g/mol reflect its moderate size, positioning it within the "drug-like" chemical space (Table 1).
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.55 g/mol |
| IUPAC Name | 3-(3,5-Dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one |
| SMILES | CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
| InChI Key | MXYFIEKZPWCWQF-UHFFFAOYSA-N |
Physicochemical Characteristics
Despite limited solubility data, the compound’s logP (estimated via computational models) suggests moderate hydrophobicity, aligning with its structural features. The sulfonyl group () and morpholine ring (-containing heterocycle) create a balance between polar and nonpolar regions, critical for membrane permeability.
Synthesis and Reaction Pathways
Key Synthetic Steps
Synthesis involves a multi-step sequence starting from 3,5-dimethylbenzenesulfonyl chloride (CAS 2905-27-3), a precursor critical for introducing the sulfonyl moiety . Key stages include:
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Quinoline Core Formation: Cyclization of aniline derivatives under acidic conditions to generate the dihydroquinolin-4-one scaffold.
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Sulfonylation: Reaction of 3,5-dimethylbenzenesulfonyl chloride with the quinoline intermediate at position 3, requiring anhydrous conditions and catalysts like triethylamine .
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Morpholine Incorporation: Nucleophilic substitution at position 7 using morpholine in polar aprotic solvents (e.g., DMF or DMSO).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | , 110°C, 6 hr | 65 |
| 2 | 3,5-Dimethylbenzenesulfonyl chloride, Et3N, DCM, 0°C→RT | 78 |
| 3 | Morpholine, K2CO3, DMF, 80°C, 12 hr | 82 |
Optimization Challenges
Yield optimization hinges on controlling steric hindrance from the 3,5-dimethyl substituents during sulfonylation . Computational modeling (e.g., DFT calculations) aids in identifying transition states to improve regioselectivity.
Biological Activity and Mechanisms
Pharmacological Targets
The compound demonstrates dual activity:
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Anticancer Effects: Inhibition of tyrosine kinases (e.g., EGFR and VEGFR) via competitive binding to the ATP pocket, with IC50 values ranging from 0.8–2.4 μM in HeLa and MCF-7 cell lines.
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis through penicillin-binding protein (PBP) inhibition, showing MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationships (SAR)
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Fluorine Substituent: The 6-fluoro group enhances target affinity by forming halogen bonds with proximal amino acid residues (e.g., Phe832 in EGFR).
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Morpholine Ring: Facilitates solubility and modulates pharmacokinetics by interacting with solvent-exposed kinase regions.
Table 3: In Vitro Activity Profiles
| Assay | Result |
|---|---|
| EGFR Inhibition (IC50) | 1.2 μM |
| VEGFR-2 Inhibition (IC50) | 1.8 μM |
| S. aureus MIC | 8 μg/mL |
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, DMSO-d6):
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: δ 8.21 (s, 1H, quinoline-H), 7.89 (d, J = 7.6 Hz, 2H, sulfonyl-ArH), 4.12 (t, J = 6.8 Hz, 2H, morpholine-OCH2).
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: δ -112.4 (quinoline-F).
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HRMS (ESI+): m/z 459.1543 [M+H] (calc. 459.1548).
Applications and Future Directions
Challenges and Innovations
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